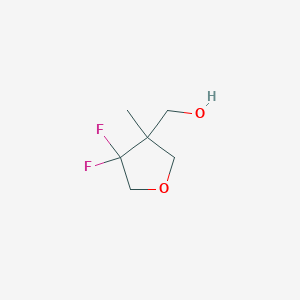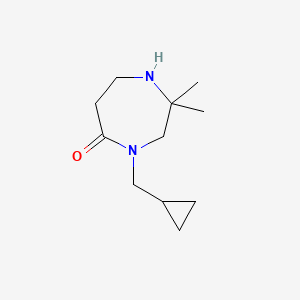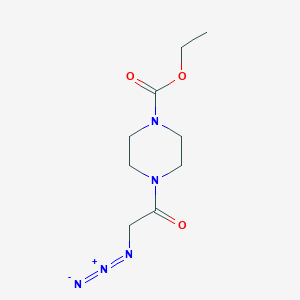![molecular formula C14H19ClF3N B1531719 Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 1803570-20-8](/img/structure/B1531719.png)
Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride
Übersicht
Beschreibung
Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride, also known as Cloflufenamid or CFAM, is a novel fungicide with a wide range of applications in agricultural and horticultural settings. It is a member of the phenylmethanamine family and has been shown to be effective against a range of fungal diseases, including powdery mildew, downy mildew, rust, and other foliar diseases. CFAM is also effective against some soil-borne diseases, such as root rot and damping-off.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science
Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride and its derivatives have been explored for their potential in synthesizing novel materials. For instance, aromatic diamines with cyclohexane cardo group substituted with trifluoromethyl groups have been utilized in the creation of organosoluble polyimides. These polyimides exhibit excellent solubility in various organic solvents, demonstrating good mechanical properties and exceptional thermal stability, with potential applications in high-performance materials (Yang, Su, & Hsiao, 2004).
Chemical Reactions and Mechanisms
The compound and related molecules have been involved in chemical studies examining their reactivity. For example, cyclopropenone oximes, structurally similar to cyclohexyl[3-(trifluoromethyl)phenyl]methanamine, have been prepared and reacted with isocyanates, showcasing the diversity in chemical reactions and products these compounds can participate in, which can have implications in synthetic chemistry and material science (Yoshida et al., 1988).
Pharmaceutical and Biological Research
While excluding information related to drug use, dosage, and side effects, it's notable that derivatives of cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride have been studied for their pharmacological properties. For instance, compounds structurally related have been analyzed for their potential in medicinal chemistry, indicating the breadth of research applications ranging from material science to potential pharmaceutical uses (Muth et al., 1986).
Eigenschaften
IUPAC Name |
cyclohexyl-[3-(trifluoromethyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N.ClH/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10;/h4,7-10,13H,1-3,5-6,18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQQPCBVCLVSPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC(=CC=C2)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol](/img/structure/B1531636.png)





![tert-Butyl 2-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1531646.png)





![1-({[(2,4-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531659.png)
